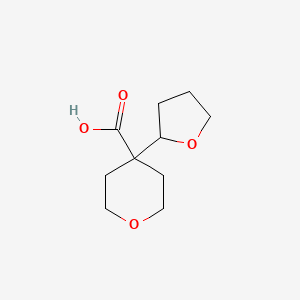

4-(Oxolan-2-yl)oxane-4-carboxylic acid

Description

Properties

IUPAC Name |

4-(oxolan-2-yl)oxane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c11-9(12)10(3-6-13-7-4-10)8-2-1-5-14-8/h8H,1-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLHPJYOPBLVKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2(CCOCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 4-(Oxolan-2-yl)oxane-4-carboxylic Acid

This technical guide details the physicochemical profile, synthetic accessibility, and medicinal chemistry applications of 4-(Oxolan-2-yl)oxane-4-carboxylic acid (also known as 4-(tetrahydrofuran-2-yl)tetrahydropyran-4-carboxylic acid).

Executive Summary

4-(Oxolan-2-yl)oxane-4-carboxylic acid represents a specialized class of bis-heterocyclic ether scaffolds utilized in modern drug discovery. Characterized by a quaternary carbon center linking a six-membered tetrahydropyran (oxane) and a five-membered tetrahydrofuran (oxolane), this moiety serves as a high-Fsp³ bioisostere for gem-disubstituted cyclohexanes or phenyl-substituted carboxylic acids.

Its primary utility lies in metabolic blocking (preventing P450 oxidation at the typically labile 4-position of the pyran ring) and conformational restriction , which locks the carboxylic acid pharmacophore into a defined vector relative to the lipophilic ether domain.

Chemical Identity & Structure

-

IUPAC Name: 4-(Tetrahydrofuran-2-yl)tetrahydropyran-4-carboxylic acid

-

Common Name: 4-(Oxolan-2-yl)oxane-4-carboxylic acid

-

Molecular Formula: C₁₀H₁₆O₄

-

Molecular Weight: 200.23 g/mol

-

SMILES: OC(=O)C1(C2CCCO2)CCOCC1

-

Core Scaffold: Tetrahydropyran-4-carboxylic acid (THP-4-COOH) substituted at C4.[1]

Physicochemical Properties (Predicted & Comparative)

The following data synthesizes calculated values based on Group Contribution Methods (GCM) and structure-activity relationship (SAR) data from analogous 4-substituted pyrans.

Table 1: Physicochemical Profile

| Property | Value (Predicted) | Context & Significance |

| LogP (Lipophilicity) | 0.5 – 1.2 | Moderately lipophilic. The THF ring adds ~0.8 log units compared to the parent THP-acid (LogP ~0.1). Ideal for CNS penetration and oral bioavailability (Lipinski compliant). |

| pKa (Acidic) | 4.3 – 4.5 | Similar to acetic acid. The inductive effect of the ether oxygens (β-position in THP, γ-position in THF) slightly lowers pKa relative to cyclohexane carboxylic acid (~4.9). |

| Topological Polar Surface Area (TPSA) | ~65 Ų | (37 Ų for COOH + 2 × 9 Ų for Ethers). Well within the range for good membrane permeability (<140 Ų). |

| Solubility (Water) | Moderate to High | The two ether oxygens act as hydrogen bond acceptors (HBA), significantly enhancing aqueous solubility compared to carbocyclic analogs. |

| Solubility (Organic) | High | Soluble in DCM, MeOH, DMSO, and EtOAc. |

| Fsp³ (Fraction sp³) | 0.80 | High fraction of sp³ carbons indicates higher 3D complexity, often correlated with better clinical success and lower off-target toxicity. |

Mechanistic Insight: The "Ether Effect"

The dual ether functionality distinguishes this compound from carbocyclic analogs (e.g., 1-cyclohexylcyclohexanecarboxylic acid).

-

Solvation: The ether oxygens recruit water molecules, creating a "solvation shell" that improves solubility without compromising the lipophilic core required for receptor binding.

-

Metabolic Stability: The quaternary center at C4 eliminates the abstractable hydrogen, blocking the primary site of oxidative metabolism (CYP450-mediated hydroxylation) often seen in simple pyrans.

Synthetic Methodology

Synthesis of quaternary centers on pyran rings requires overcoming steric hindrance. The most robust protocol involves the alkylation of a pyran ester enolate or a radical coupling approach.

Protocol A: Enolate Alkylation (Standard Route)

This method utilizes the high acidity of the alpha-proton in the ester precursor.

-

Starting Material: Ethyl tetrahydropyran-4-carboxylate.

-

Reagents: Lithium Diisopropylamide (LDA), THF (solvent), 2-Chlorotetrahydrofuran (electrophile - prepared in situ).

-

Conditions: -78°C under Argon.

Step-by-Step Workflow:

-

Enolization: Cool a solution of Ethyl tetrahydropyran-4-carboxylate (1.0 eq) in anhydrous THF to -78°C. Add LDA (1.1 eq) dropwise over 30 mins. Stir for 1 hour to generate the enolate.

-

Alkylation: Add 2-chlorotetrahydrofuran (1.2 eq) (freshly prepared from THF + SO₂Cl₂) dissolved in THF dropwise.

-

Warm-up: Allow the reaction to warm to 0°C over 4 hours. The steric bulk of the incoming THF ring dictates the kinetics; prolonged stirring may be required.

-

Quench & Hydrolysis: Quench with saturated NH₄Cl. Extract with EtOAc.[1][2] Saponify the crude ester using LiOH in THF/H₂O (3:1) at 60°C for 12 hours to yield the free acid.

Protocol B: Radical Cross-Coupling (Modern Route)

For higher diversity, a photoredox approach (Minisci-type) can couple a THF radical to a pre-functionalized pyran.

Visualization: Synthetic Pathway

Caption: Figure 1. Synthesis of 4-(Oxolan-2-yl)oxane-4-carboxylic acid via enolate alkylation.

Medicinal Chemistry Applications

Bioisosterism & Scaffold Hopping

This compound serves as a sp³-rich bioisostere for:

-

Gem-dimethyl groups: Reducing lipophilicity while maintaining steric bulk.

-

Cyclohexyl rings: Introducing polarity (H-bond acceptors) to fine-tune solubility and permeability.

Metabolic Blocking Strategy

In drug design, the 4-position of piperidines and pyrans is a "metabolic soft spot."

-

Problem: CYP450 enzymes rapidly hydroxylate the C4-H bond.

-

Solution: Substitution with the Oxolan-2-yl group creates a quaternary center (C4-C), removing the abstractable proton and significantly extending the half-life (

) of the molecule in microsomal stability assays.

Conformational Locking

The steric bulk of the tetrahydrofuran ring at the 4-position forces the carboxylic acid into an axial or equatorial preference (depending on the specific stereoisomer synthesized), reducing the entropic penalty upon binding to a target protein. This is critical for high-affinity ligand design in GPCRs and enzymes (e.g., Cathepsin K inhibitors).

References

-

Tetrahydropyran-4-carboxylic acid (Baseline Properties). PubChem Compound Summary. CID 219302. [Link]

- Principles of Bioisosterism in Drug Design.Journal of Medicinal Chemistry. Discusses the utility of oxane/oxolane rings as phenyl replacements.

-

Synthesis of 4-Substituted Tetrahydropyrans. Organic Letters. Detailed protocols for alkylation of pyran-4-carboxylates. [Link]

-

Lipophilicity in Drug Discovery. Nature Reviews Drug Discovery. Guidelines for LogP modulation using ether scaffolds. [Link]

Sources

The Emerging Potential of 4-(Oxolan-2-yl)oxane-4-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract

The quest for novel molecular scaffolds that offer three-dimensional complexity and desirable physicochemical properties is a central theme in modern drug discovery. The spiroketal moiety, a privileged structural motif found in numerous biologically active natural products, represents a promising starting point for the development of new therapeutic agents.[1] This technical guide provides an in-depth exploration of 4-(oxolan-2-yl)oxane-4-carboxylic acid and its derivatives, a class of compounds characterized by a spiroketal core composed of tetrahydrofuran and tetrahydropyran rings, and a strategically positioned carboxylic acid group. While this specific scaffold remains largely unexplored, this guide will synthesize information from related structures and established synthetic methodologies to provide a comprehensive overview of its potential. We will delve into plausible synthetic strategies, predict its spectroscopic characteristics, and discuss its potential applications in medicinal chemistry, offering a roadmap for researchers and drug development professionals interested in this novel class of molecules.

Introduction: The Allure of the Spiroketal Scaffold

Spiroketals are bicyclic systems where two rings are joined by a single tetrahedral carbon atom. This unique structural feature imparts a rigid, three-dimensional conformation, which is highly desirable for molecular recognition by biological targets.[1] The inherent conformational rigidity of the spiroketal scaffold allows for the precise spatial orientation of substituents, a critical factor in optimizing interactions with protein binding pockets.[1] Furthermore, the oxane and oxolane rings in the 4-(oxolan-2-yl)oxane-4-carboxylic acid structure are prevalent in medicinal chemistry and are known to influence properties such as solubility and metabolic stability.[2][3][4] The carboxylic acid moiety is a common functional group in many drugs, often serving as a key pharmacophore for target engagement or as a handle for further derivatization.[5]

The convergence of these three features—a spiroketal core, oxane and oxolane rings, and a carboxylic acid group—positions 4-(oxolan-2-yl)oxane-4-carboxylic acid derivatives as an intriguing, yet underexplored, class of compounds with significant potential for the development of novel therapeutics.

Synthetic Strategies: Forging the Spiroketal Core

While no specific synthesis for 4-(oxolan-2-yl)oxane-4-carboxylic acid has been reported in the literature, we can extrapolate plausible synthetic routes from established methods for spiroketal formation. The key challenge lies in the stereocontrolled construction of the spirocyclic system.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the spiroketal to a dihydroxy ketone precursor. This precursor could, in turn, be synthesized from simpler, commercially available starting materials.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Oxolan-2-yl)oxane-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-(Oxolan-2-yl)oxane-4-carboxylic acid, a spirocyclic ether carboxylic acid with potential applications in medicinal chemistry and materials science. Given the absence of a directly established protocol in the current literature, this guide presents two plausible and scientifically-grounded synthetic strategies. The protocols are designed with a focus on reproducibility, scalability, and safety. Each step is accompanied by detailed explanations of the underlying chemical principles and justifications for the chosen reagents and conditions, drawing from established methodologies for the synthesis of related spirocyclic and heterocyclic compounds.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, are increasingly recognized as valuable scaffolds in drug discovery. Their rigid, three-dimensional structures offer precise spatial arrangements of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The unique topology of spirocycles often imparts improved physicochemical properties such as increased solubility and metabolic stability compared to their flatter, non-spirocyclic counterparts. The target molecule, 4-(Oxolan-2-yl)oxane-4-carboxylic acid, combines the features of a spirocyclic ether with a carboxylic acid moiety, making it an attractive building block for the synthesis of novel therapeutic agents and functional materials.

This guide explores two distinct retrosynthetic approaches to this target, providing detailed experimental protocols for each proposed step.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests two primary strategies for its construction.

Strategy 1: Alkylation of a Tetrahydropyranone Precursor

This approach involves the formation of the carbon-carbon bond between the tetrahydrofuran and tetrahydropyran rings via an alkylation reaction. The key steps include the synthesis of a suitable electrophile from tetrahydrofuran and its reaction with a nucleophilic enolate generated from a protected tetrahydropyran-4-one derivative.

Strategy 2: Intramolecular Oxa-Michael Addition

This more elegant approach aims to construct the spirocyclic core through an intramolecular cyclization. A linear precursor containing both the eventual tetrahydrofuran and tetrahydropyran components is synthesized and then induced to cyclize, forming the two rings in a controlled manner.

Below are the detailed protocols for each of these proposed synthetic routes.

Strategy 1: Synthesis via Alkylation of a Tetrahydropyranone Precursor

This strategy is a robust and classical approach to the formation of a quaternary carbon center. The key is the controlled generation of an enolate and its subsequent reaction with a suitable electrophile.

Overall Reaction Scheme

Caption: Overall workflow for the synthesis via alkylation.

Experimental Protocols

Protocol 1.1: Synthesis of 2-Bromotetrahydrofuran (Electrophile)

This protocol is adapted from standard procedures for the α-bromination of ethers.

| Parameter | Value | Justification |

| Reactants | Tetrahydrofuran (THF), N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | NBS is a convenient source of bromine radicals. AIBN is a radical initiator. |

| Solvent | Carbon tetrachloride (CCl4) | An inert solvent suitable for radical reactions. |

| Temperature | Reflux (~77 °C) | To initiate the radical chain reaction. |

| Reaction Time | 4-6 hours | To ensure complete conversion. |

| Workup | Filtration, washing with Na2S2O3 (aq.) and brine, drying over MgSO4 | To remove succinimide byproduct and unreacted bromine. |

Step-by-Step Procedure:

-

To a solution of tetrahydrofuran (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with saturated aqueous sodium thiosulfate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-bromotetrahydrofuran is often used directly in the next step due to its instability.

Protocol 1.2: Synthesis of tert-Butyl tetrahydropyran-4-yl-4-carboxylate (Nucleophile Precursor)

This protocol involves the formation of a β-keto ester, which can be readily deprotonated to form a stable enolate.[1][2]

| Parameter | Value | Justification |

| Reactants | Tetrahydropyran-4-one, Lithium diisopropylamide (LDA), Di-tert-butyl dicarbonate ((Boc)2O) | LDA is a strong, non-nucleophilic base ideal for enolate formation. (Boc)2O acts as the carboxylating agent. |

| Solvent | Tetrahydrofuran (THF) | A common aprotic solvent for organolithium reactions. |

| Temperature | -78 °C to rt | Low temperature is crucial for kinetic control of enolate formation and to prevent side reactions. |

| Reaction Time | 2-3 hours | To ensure complete reaction. |

| Workup | Quenching with NH4Cl (aq.), extraction with ether, drying over MgSO4, purification by column chromatography | Standard workup for organometallic reactions. |

Step-by-Step Procedure:

-

Prepare a solution of LDA (1.1 eq) in dry THF at -78 °C.

-

Slowly add a solution of tetrahydropyran-4-one (1.0 eq) in dry THF to the LDA solution. Stir for 1 hour at -78 °C.

-

Add a solution of di-tert-butyl dicarbonate (1.2 eq) in dry THF to the enolate solution.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Protocol 1.3: Alkylation to form tert-Butyl 4-(oxolan-2-yl)oxane-4-carboxylate

This is the key C-C bond-forming step.

| Parameter | Value | Justification |

| Reactants | tert-Butyl tetrahydropyran-4-yl-4-carboxylate, LDA, 2-Bromotetrahydrofuran | Generation of the enolate followed by SN2 reaction with the alkyl bromide. |

| Solvent | THF | Standard solvent for this type of alkylation. |

| Temperature | -78 °C to rt | To control the reaction and minimize side reactions. |

| Reaction Time | 4-6 hours | To allow for complete alkylation. |

| Workup | Quenching with NH4Cl (aq.), extraction, drying, and purification | Standard procedure. |

Step-by-Step Procedure:

-

Dissolve tert-butyl tetrahydropyran-4-yl-4-carboxylate (1.0 eq) in dry THF and cool to -78 °C.

-

Slowly add a solution of LDA (1.1 eq) in THF. Stir for 1 hour at -78 °C.

-

Add a solution of crude 2-bromotetrahydrofuran (1.2 eq) in THF.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield the protected spirocyclic ester.

Protocol 1.4: Deprotection to 4-(Oxolan-2-yl)oxane-4-carboxylic acid

The final step is the removal of the tert-butyl protecting group.

| Parameter | Value | Justification |

| Reactants | tert-Butyl 4-(oxolan-2-yl)oxane-4-carboxylate, Trifluoroacetic acid (TFA) | TFA is a strong acid that efficiently cleaves the tert-butyl ester. |

| Solvent | Dichloromethane (DCM) | An inert solvent that is easy to remove. |

| Temperature | Room temperature | The deprotection is typically fast at room temperature. |

| Reaction Time | 1-2 hours | Monitor by TLC for disappearance of starting material. |

| Workup | Removal of solvent and TFA under reduced pressure | To isolate the final product. |

Step-by-Step Procedure:

-

Dissolve the protected ester (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (10 eq) and stir at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure to yield the final product. Further purification can be achieved by recrystallization if necessary.

Strategy 2: Synthesis via Intramolecular Oxa-Michael Addition

This strategy offers a more convergent and potentially stereoselective route to the spirocyclic core. The key is the design of a suitable linear precursor that can undergo a facile intramolecular cyclization.

Overall Reaction Scheme

Caption: Overall workflow for the synthesis via intramolecular cyclization.

Experimental Protocols

Protocol 2.1: Synthesis of Ethyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate

This protocol utilizes a Horner-Wadsworth-Emmons reaction to introduce the α,β-unsaturated ester moiety.

| Parameter | Value | Justification |

| Reactants | Tetrahydro-2H-pyran-4-carbaldehyde, Ethyl 2-(diethoxyphosphoryl)acetate, Sodium hydride (NaH) | The Horner-Wadsworth-Emmons reaction is a reliable method for the synthesis of E-alkenes from aldehydes. |

| Solvent | THF | A suitable aprotic solvent. |

| Temperature | 0 °C to rt | To control the deprotonation and subsequent olefination. |

| Reaction Time | 3-4 hours | For complete reaction. |

| Workup | Quenching with water, extraction, drying, and purification | Standard procedure. |

Step-by-Step Procedure:

-

Suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in dry THF at 0 °C.

-

Slowly add a solution of ethyl 2-(diethoxyphosphoryl)acetate (1.1 eq) in THF. Stir for 30 minutes.

-

Add a solution of tetrahydro-2H-pyran-4-carbaldehyde (1.0 eq) in THF.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Carefully quench with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

Protocol 2.2: Michael Addition of 1,3-Propanediol

This step introduces the precursor to the tetrahydrofuran ring.

| Parameter | Value | Justification |

| Reactants | Ethyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate, 1,3-Propanediol, Sodium hydride (NaH) | The alkoxide of 1,3-propanediol acts as the nucleophile in the Michael addition. |

| Solvent | THF | Appropriate solvent for this reaction. |

| Temperature | 0 °C to rt | To control the reaction. |

| Reaction Time | 12-16 hours | Michael additions can be slow. |

| Workup | Quenching, extraction, drying, and purification | Standard procedure. |

Step-by-Step Procedure:

-

To a solution of 1,3-propanediol (2.0 eq) in dry THF at 0 °C, add sodium hydride (1.0 eq). Stir until hydrogen evolution ceases.

-

Add a solution of ethyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate (1.0 eq) in THF.

-

Stir at room temperature overnight.

-

Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the crude product by column chromatography.

Protocol 2.3: Intramolecular Cyclization to form Ethyl 4-(oxolan-2-yl)oxane-4-carboxylate

This is the key ring-forming step. The primary alcohol is first converted to a better leaving group (tosylate), followed by intramolecular Williamson ether synthesis.

| Parameter | Value | Justification |

| Reactants | Ethyl 2-(1-(3-hydroxypropoxy)tetrahydro-2H-pyran-4-yl)acetate, p-Toluenesulfonyl chloride (TsCl), Pyridine, Sodium hydride (NaH) | Tosylation activates the primary alcohol for nucleophilic attack. NaH is used to deprotonate the ester enolate for the cyclization. |

| Solvent | Dichloromethane (for tosylation), THF (for cyclization) | Standard solvents for these transformations. |

| Temperature | 0 °C to rt | To control the reactions. |

| Reaction Time | 2-3 hours (tosylation), 12-16 hours (cyclization) | To ensure completion of each step. |

| Workup | Standard workup and purification | To isolate the spirocyclic product. |

Step-by-Step Procedure:

-

Dissolve the alcohol from the previous step (1.0 eq) in dichloromethane and cool to 0 °C.

-

Add pyridine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq).

-

Stir at room temperature for 2-3 hours.

-

Wash the reaction mixture with 1M HCl (aq.), saturated NaHCO3 (aq.), and brine. Dry and concentrate to obtain the crude tosylate.

-

Dissolve the crude tosylate in dry THF and cool to 0 °C.

-

Add sodium hydride (1.2 eq) and stir at room temperature overnight.

-

Quench with water, extract with ethyl acetate, dry, and concentrate.

-

Purify by column chromatography.

Protocol 2.4: Saponification to 4-(Oxolan-2-yl)oxane-4-carboxylic acid

The final step is the hydrolysis of the ethyl ester.

| Parameter | Value | Justification |

| Reactants | Ethyl 4-(oxolan-2-yl)oxane-4-carboxylate, Lithium hydroxide (LiOH) | LiOH is a standard reagent for the saponification of esters. |

| Solvent | THF/Water | A mixture of solvents to ensure solubility of both the ester and the hydroxide. |

| Temperature | Room temperature | Saponification is usually efficient at room temperature. |

| Reaction Time | 4-6 hours | Monitor by TLC. |

| Workup | Acidification with HCl, extraction, drying | To protonate the carboxylate and isolate the carboxylic acid. |

Step-by-Step Procedure:

-

Dissolve the ester (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours.

-

Remove the THF under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Conclusion and Future Perspectives

The two synthetic strategies outlined in this guide provide a comprehensive and practical framework for the laboratory-scale synthesis of 4-(Oxolan-2-yl)oxane-4-carboxylic acid. While Strategy 1 relies on more traditional and well-established transformations, Strategy 2 offers a more convergent approach that may be amenable to stereoselective variations with the use of chiral catalysts for the oxa-Michael addition.

The successful synthesis of this novel spirocyclic building block will open up new avenues for the exploration of its potential in various fields. In medicinal chemistry, it can be incorporated into larger molecules to probe the effects of its unique three-dimensional structure on biological activity. In materials science, the carboxylic acid functionality provides a handle for polymerization or surface modification.

Further optimization of the reaction conditions and exploration of alternative synthetic routes are encouraged to improve yields and scalability. The protocols provided herein serve as a solid foundation for such future endeavors.

References

-

Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. PMC. [Link]

-

Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. [Link]

-

Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]

-

Formation of carbon–carbon single bonds. Cambridge University Press. [Link]

-

Cyclic ether synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. PubMed. [Link]

-

(PDF) C–C Bond Formation. ResearchGate. [Link]

-

Carbon Bond Formation 1. Alkylation of enolates, enamines and hydrazones C&S: Chapt. 1, 2. University of Rochester. [Link]

-

A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. IJPRA Journal. [Link]

-

A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. White Rose eTheses Online. [Link]

-

Preparation of Carboxylic Acid. KPU Pressbooks. [Link]

-

Preparing Carboxylic Acids. OpenStax. [Link]

- US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters.

-

Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols for Amide Coupling of 4-(Oxolan-2-yl)oxane-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Sterically Hindered Amide Couplings

The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and a vast array of functional molecules.[1][2][3] While numerous methods for amide bond formation exist, the coupling of sterically hindered carboxylic acids, such as the spirocyclic compound 4-(Oxolan-2-yl)oxane-4-carboxylic acid, presents a significant synthetic challenge.[4][5][6] The bulky nature of this substrate can impede the approach of the amine, leading to sluggish reactions, low yields, and the formation of unwanted side products.[4][5][7]

This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive guide to selecting and optimizing amide coupling conditions for 4-(Oxolan-2-yl)oxane-4-carboxylic acid. We will move beyond a simple recitation of protocols to explain the underlying principles and rationale for reagent selection, empowering researchers to make informed decisions and troubleshoot challenging couplings.

The Substrate: 4-(Oxolan-2-yl)oxane-4-carboxylic Acid

The structure of 4-(Oxolan-2-yl)oxane-4-carboxylic acid features a quaternary carbon at the 4-position of the oxane ring, creating a sterically congested environment around the carboxylic acid moiety. This steric hindrance is the primary obstacle to efficient amide bond formation. Therefore, the choice of coupling reagent and reaction conditions must be carefully considered to overcome this steric barrier and facilitate the nucleophilic attack of the amine.

Core Principles of Amide Coupling

Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at ambient temperatures, primarily because the carboxylic acid protonates the amine to form a non-reactive ammonium carboxylate salt.[1][8] To circumvent this, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group.[8] This is the fundamental role of a coupling reagent.

The ideal coupling process for a sterically hindered substrate should:

-

Generate a highly reactive activated intermediate.

-

Minimize the formation of side products.

-

Be mild enough to tolerate a wide range of functional groups.

-

Proceed under conditions that are practical and scalable.

Below, we explore several classes of coupling reagents and provide detailed protocols tailored for the challenging substrate, 4-(Oxolan-2-yl)oxane-4-carboxylic acid.

Protocol I: Carbodiimide-Mediated Coupling with Additives

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), are widely used coupling reagents that activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[8][9][10][11] However, this intermediate can be prone to side reactions, including racemization and the formation of a stable N-acylurea byproduct.[7][12] To mitigate these issues and enhance coupling efficiency, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often employed.[13] These additives trap the O-acylisourea intermediate to form a more stable and selective active ester.

Diagram: General Mechanism of Carbodiimide Coupling with HOBt

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. hepatochem.com [hepatochem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. chimia.ch [chimia.ch]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 9. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. bachem.com [bachem.com]

- 13. Lab Reporter [fishersci.dk]

Application Notes and Protocols for Optimizing Reaction Conditions for Oxane-4-Carboxylic Acid Derivatives

Introduction: The Significance of Oxane-4-Carboxylic Acid Derivatives in Modern Drug Discovery

The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in a multitude of natural products and synthetic drugs.[1][2] Its derivatives, particularly oxane-4-carboxylic acids, serve as versatile building blocks in the synthesis of complex molecules with significant biological activity.[2] The incorporation of the oxane moiety can enhance physicochemical properties such as solubility, metabolic stability, and lipophilicity, making these derivatives highly sought after in drug development campaigns.[3][4] This guide provides a comprehensive overview of the key synthetic strategies and detailed protocols for optimizing reaction conditions to obtain high yields and purity of oxane-4-carboxylic acid and its derivatives.

Core Synthetic Strategies: A Mechanistic Approach

The synthesis of the oxane ring and its subsequent functionalization to the corresponding carboxylic acid can be approached through several strategic disconnections. Understanding the underlying mechanisms of these transformations is paramount to effective optimization.

Cyclization Strategies for Oxane Ring Formation

The construction of the tetrahydropyran ring is often the pivotal step. Several robust methods are employed, each with its own set of advantages and optimization parameters.

-

Intramolecular Williamson Ether Synthesis: This classic SN2 reaction involves the cyclization of a halo-alcohol. The reaction is typically base-mediated, with the choice of base and solvent being critical for success.[5]

Caption: Intramolecular Williamson Ether Synthesis Workflow.

-

Prins Cyclization: This acid-catalyzed reaction between a homoallylic alcohol and an aldehyde is a powerful method for constructing substituted tetrahydropyrans.[6][7] Lewis acids are commonly employed as catalysts.[6]

-

Reductive Etherification: This modern approach involves the reaction of a diol with an aldehyde or ketone in the presence of a reducing agent and often a catalyst.[8][9] This method offers a high degree of atom economy.

Introduction and Manipulation of the Carboxylic Acid Moiety

Once the oxane scaffold is in place, the carboxylic acid functionality can be introduced or unmasked.

-

From a Pre-installed Precursor: A common strategy involves carrying a protected carboxylic acid equivalent, such as an ester or a nitrile, through the cyclization step. Subsequent hydrolysis then reveals the desired carboxylic acid.

-

Oxidation of a Primary Alcohol: If the cyclization product bears a primary alcohol at the C4 position, it can be oxidized to the carboxylic acid using a variety of oxidizing agents.

Optimization of Reaction Conditions: A Data-Driven Approach

Systematic optimization of reaction parameters is crucial for maximizing yield and purity while minimizing side reactions. The following sections detail key parameters and their impact on common reactions in the synthesis of oxane-4-carboxylic acid derivatives.

Optimizing the Intramolecular Williamson Ether Synthesis

The success of this cyclization is highly dependent on the interplay between the base, solvent, and temperature.

Table 1: Effect of Base and Solvent on Intramolecular Williamson Ether Synthesis

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Observation |

| 1 | NaH (1.1) | THF | 65 | 4 | 85 | High yield, clean reaction. |

| 2 | K₂CO₃ (2.0) | DMF | 80 | 12 | 60 | Slower reaction, requires higher temperature. |

| 3 | t-BuOK (1.1) | t-BuOH | 82 | 6 | 75 | Potential for elimination side products. |

| 4 | NaH (1.1) | CH₂Cl₂ | 40 | 24 | <10 | Incomplete reaction due to poor alkoxide solubility. |

Causality Behind Experimental Choices:

-

Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) is often preferred to ensure complete deprotonation of the alcohol without competing side reactions.[10] Weaker bases like potassium carbonate may require more forcing conditions.[10]

-

Solvent Effects: Polar aprotic solvents like THF and DMF are ideal as they solvate the cation of the alkoxide but not the nucleophilic oxygen atom, thus enhancing its reactivity.[11] Protic solvents can slow the reaction by solvating the nucleophile.[12]

-

Temperature Control: The reaction is typically conducted at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate.[11] However, excessively high temperatures can promote elimination side reactions, especially with secondary halides.[12]

Optimizing the Prins Cyclization

The choice of Lewis acid catalyst and reaction temperature are critical for achieving high diastereoselectivity in the Prins cyclization.

Table 2: Influence of Lewis Acid on Prins Cyclization

| Entry | Lewis Acid (mol%) | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |

| 1 | Sc(OTf)₃ (5) | CH₂Cl₂ | -78 to 25 | 95:5 | 92 |

| 2 | InCl₃ (10) | CH₂Cl₂ | -78 to 25 | 90:10 | 88 |

| 3 | SnCl₄ (10) | CH₂Cl₂ | -78 to 25 | 85:15 | 85 |

| 4 | BF₃·OEt₂ (20) | CH₂Cl₂ | -78 to 25 | 70:30 | 80 |

Causality Behind Experimental Choices:

-

Lewis Acid Strength: The strength of the Lewis acid influences the rate of oxocarbenium ion formation. Highly active catalysts like Scandium(III) triflate can provide excellent yields and stereoselectivity.

-

Temperature and Stereocontrol: Low temperatures are often crucial for controlling the stereochemical outcome of the cyclization.

Detailed Experimental Protocols

The following protocols provide a starting point for the synthesis and purification of oxane-4-carboxylic acid. Researchers should note that optimization may be necessary for specific substrates.

Protocol 1: Synthesis of Tetrahydropyran-4,4-dicarboxylic acid

This procedure is adapted from a commercially viable and environmentally friendly synthesis.[2]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add diethyl malonate and bis(2-chloroethyl) ether.

-

Cyclization: Add a suitable base (e.g., sodium ethoxide) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB). Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting materials are consumed.

-

Work-up: Cool the reaction mixture and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl tetrahydropyran-4,4-dicarboxylate.

Protocol 2: Hydrolysis to Tetrahydropyran-4,4-dicarboxylic acid

-

Hydrolysis: Dissolve the crude diethyl ester from Protocol 1 in a solution of sodium hydroxide. Heat the mixture at 40-50°C until hydrolysis is complete (monitored by TLC or LC-MS).[2]

-

Precipitation: Cool the reaction mixture and carefully adjust the pH to 1.0-2.0 with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid.[2]

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield tetrahydropyran-4,4-dicarboxylic acid.

Protocol 3: Decarboxylation to Oxane-4-carboxylic Acid

-

Decarboxylation: In a suitable high-boiling solvent such as xylene, heat the tetrahydropyran-4,4-dicarboxylic acid to 120-130°C.[2] The addition of paraffin oil can help to control the evolution of carbon dioxide.[2]

-

Monitoring: Monitor the reaction by observing the cessation of gas evolution.

-

Purification: After the reaction is complete, cool the mixture and purify the oxane-4-carboxylic acid by recrystallization or column chromatography.

Caption: Synthetic workflow for Oxane-4-carboxylic acid.

Purification and Characterization

Purification Techniques

The purification of the final oxane-4-carboxylic acid and its derivatives is critical to obtaining material of high purity for subsequent applications.

-

Crystallization: For solid carboxylic acids, recrystallization from a suitable solvent system is often an effective purification method.[13]

-

Distillation: Liquid carboxylic acids can be purified by fractional distillation under reduced pressure.[13]

-

Column Chromatography: Both normal-phase and reversed-phase flash chromatography can be employed for the purification of carboxylic acids and their derivatives.[12][14] For reversed-phase chromatography, a C-18 stationary phase with a water/acetonitrile mobile phase, often containing a small amount of an acid like trifluoroacetic acid (TFA), is commonly used.[14]

-

Acid-Base Extraction: Water-insoluble carboxylic acids can be purified by dissolving them in an aqueous base (e.g., NaOH solution), washing with an organic solvent to remove neutral impurities, and then re-acidifying to precipitate the purified acid.[13]

Spectroscopic Characterization

The identity and purity of the synthesized compounds should be confirmed by a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. Characteristic signals for the oxane ring protons typically appear in the range of 3-4 ppm. The carboxylic acid proton is often a broad singlet at higher chemical shifts (>10 ppm).

-

¹³C NMR: Shows the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid typically resonates around 170-180 ppm.

-

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretch for the carboxylic acid is typically observed between 2500-3300 cm⁻¹.

-

A strong C=O stretch for the carbonyl group is found around 1700-1725 cm⁻¹.[15]

-

-

Mass Spectrometry (MS):

-

Provides the molecular weight of the compound, confirming its identity. Electrospray ionization (ESI) is a common technique for carboxylic acids.[15]

-

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Oxane-4-Carboxylic Acid Synthesis

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield in Cyclization | - Incomplete deprotonation.- Unreactive alkylating agent.- Side reactions (elimination).[12] | - Use a stronger base (e.g., NaH).[10]- If using a chloride, add catalytic NaI or KI (Finkelstein reaction).[10]- Lower the reaction temperature; use a primary halide if possible.[12] |

| Incomplete Hydrolysis | - Insufficient base or reaction time/temperature. | - Increase the amount of base, reaction time, or temperature. Monitor by TLC/LC-MS. |

| Difficult Purification | - Presence of polar impurities. | - Utilize reversed-phase chromatography.- Perform an acid-base extraction.[13] |

| Broad or Absent Carboxylic Acid Proton in ¹H NMR | - Proton exchange with residual water or solvent. | - Ensure the sample is dry. A D₂O exchange experiment can confirm the presence of the acidic proton. |

Conclusion

The optimization of reaction conditions for the synthesis of oxane-4-carboxylic acid derivatives is a multifaceted process that requires a deep understanding of reaction mechanisms and the interplay of various experimental parameters. By systematically evaluating bases, solvents, catalysts, and temperatures, researchers can significantly improve yields and purities. The protocols and troubleshooting guide provided herein offer a solid foundation for scientists and drug development professionals to successfully synthesize these valuable building blocks for the advancement of medicinal chemistry.

References

-

Chempedia. General procedures for the purification of Carboxylic acids. LookChem. Available from: [Link]

-

Wikipedia. Williamson ether synthesis. Available from: [Link]

-

CABI Digital Library. Recovery of carboxylic acids produced by fermentation. Available from: [Link]

-

OSTI.gov. Catalytic production of Tetrahydropyran (THP): A biomass- derived, economically competitive solvent with demonstrated use in. Available from: [Link]

-

Nanyang Technological University. Development of new methods in tetrahydropyran ring synthesis. Available from: [Link]

-

Royal Society of Chemistry. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Available from: [Link]

- Google Patents. Process for purification of carboxylic acids.

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

-

Wiley Online Library. Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Available from: [Link]

-

Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids. Available from: [Link]

-

ACS Publications. Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Available from: [Link]

-

Royal Society of Chemistry. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Available from: [Link]

-

ResearchGate. Recent Developments in Catalytic Reductive Etherifications. Available from: [Link]

-

ACS Publications. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. Available from: [Link]

-

MDPI. Critical Review of the Various Reaction Mechanisms for Glycerol Etherification. Available from: [Link]

-

Organic Chemistry Portal. Ether synthesis by reductive etherification. Available from: [Link]

-

ResearchGate. Optimization of the reaction conditions. Available from: [Link]

-

Michigan State University. Heterocyclic Compounds. Available from: [Link]

-

eJournal UM. Recent Developments in Catalytic Reductive Etherifications. Available from: [Link]

-

Semantic Scholar. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

-

Organic Chemistry Portal. Protective Groups. Available from: [Link]

-

University of Bristol. Protecting Groups. Available from: [Link]

-

University of Calgary. Ch17: Protecting groups. Available from: [Link]

-

National Center for Biotechnology Information. Applications of oxetanes in drug discovery and medicinal chemistry. Available from: [Link]

-

ACS Publications. Oxetanes in Drug Discovery Campaigns. Available from: [Link]

-

National Center for Biotechnology Information. Oxetane Synthesis via Alcohol C–H Functionalization. Available from: [Link]

-

Semantic Scholar. Oxetanes in Drug Discovery Campaigns. Available from: [Link]

-

ACS Publications. Oxetane Synthesis via Alcohol C–H Functionalization. Available from: [Link]

-

Science of Synthesis. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Available from: [Link]

-

Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products. Available from: [Link]

-

Preprints.org. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available from: [Link]

-

Springer. Spectroscopic and crystallographic characterization of a new cathinone derivative: 1-phenyl-2-(butylamino)hexan-1-one (N-butylhexedrone). Available from: [Link]

-

Scientific Research Publishing. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Available from: [Link]

-

National Center for Biotechnology Information. Oxane-4-carboxylic acid. Available from: [Link]

-

Semantic Scholar. Recent Applications of Oxetanes in the Synthesis of Heterocyclic Compounds. Available from: [Link]

-

ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Available from: [Link]

-

ResearchGate. Synthesis, spectroscopic characterization (FT-IR, NMR) and DFT computational studies of new isoxazoline derived from acridone. Available from: [Link]

-

Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available from: [Link]

-

YouTube. Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis. Available from: [Link]

-

National Center for Biotechnology Information. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Available from: [Link]

-

Springer. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Available from: [Link]

Sources

- 1. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 8. researchgate.net [researchgate.net]

- 9. Ether synthesis by reductive etherification [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 14. teledyneisco.com [teledyneisco.com]

- 15. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]

Scalable synthesis of 4-(Oxolan-2-yl)oxane-4-carboxylic acid for medicinal chemistry

An Application Note and Protocol for the Scalable Synthesis of 4-(Oxolan-2-yl)oxane-4-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction: The Significance of Spirocyclic Ethers in Medicinal Chemistry

Spirocyclic systems, where two rings share a single atom, are increasingly sought-after scaffolds in modern drug discovery. Their rigid, three-dimensional structures allow for precise spatial arrangement of functional groups, which can lead to enhanced potency, selectivity, and improved physicochemical properties.[1] Specifically, spirocyclic ethers containing oxane (tetrahydropyran) and oxolane (tetrahydrofuran) motifs are prevalent in numerous bioactive natural products and have been incorporated into clinical and preclinical drug candidates.[1][2] The incorporation of such oxygen-containing heterocycles can improve aqueous solubility, metabolic stability, and modulate lipophilicity, key parameters in the optimization of drug candidates.[2][3]

The target molecule, 4-(Oxolan-2-yl)oxane-4-carboxylic acid, represents a valuable building block for medicinal chemists. The spirocyclic core provides a unique conformational constraint, while the carboxylic acid moiety serves as a versatile handle for further derivatization, such as amide bond formation, or to act as a key pharmacophoric element.[4] Given the growing interest in such scaffolds, a robust and scalable synthetic route is paramount for its widespread application in drug development programs.

This document provides a detailed, step-by-step protocol for a plausible and scalable synthesis of 4-(Oxolan-2-yl)oxane-4-carboxylic acid. The proposed route is designed based on well-established, high-yielding chemical transformations, ensuring its practicality for multi-gram scale production. Each step is accompanied by explanations of the underlying chemical principles and causality behind the experimental choices.

Overall Synthetic Strategy

The synthesis is designed as a convergent sequence, beginning with the construction of a functionalized oxane ring, followed by the introduction of the oxolane precursor, and culminating in a key cyclization step to form the spirocyclic system.

Caption: Proposed workflow for the synthesis of 4-(Oxolan-2-yl)oxane-4-carboxylic acid.

Part 1: Synthesis of the Oxane Core (Ethyl tetrahydropyran-4-carboxylate)

This part of the synthesis focuses on building the tetrahydropyran ring system using a classical malonic ester synthesis approach, which is well-suited for large-scale production due to the availability of inexpensive starting materials and robust reaction conditions.[4][5][6]

Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate

This step involves a double alkylation of diethyl malonate with bis(2-chloroethyl) ether to form the tetrahydropyran ring. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is recommended for scalability, as it enhances the reaction rate and avoids the need for strictly anhydrous conditions.

Protocol:

-

To a mechanically stirred solution of sodium hydroxide (2.1 eq.) in water, add tetrabutylammonium bromide (0.05 eq.).

-

Add diethyl malonate (1.0 eq.) to the solution.

-

Heat the mixture to 80 °C.

-

Add bis(2-chloroethyl) ether (1.05 eq.) dropwise over 1-2 hours, maintaining the temperature between 80-90 °C.

-

After the addition is complete, continue stirring at 90 °C for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure diethyl tetrahydropyran-4,4-dicarboxylate.

Causality: The strong base deprotonates the acidic α-hydrogen of diethyl malonate to form a nucleophilic enolate.[7][8] This enolate then displaces the chloride ions from bis(2-chloroethyl) ether in a sequential intramolecular S_N2 reaction, leading to the formation of the six-membered ring.

Step 2: Hydrolysis to Tetrahydropyran-4,4-dicarboxylic acid

The diester is saponified to the corresponding dicarboxylic acid using a strong base.

Protocol:

-

Dissolve diethyl tetrahydropyran-4,4-dicarboxylate (1.0 eq.) in ethanol.

-

Add an aqueous solution of sodium hydroxide (2.5 eq.).

-

Heat the mixture to reflux (approx. 80-90 °C) and stir for 4-8 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Carefully acidify the solution to pH 1-2 with concentrated hydrochloric acid. A white precipitate will form.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain tetrahydropyran-4,4-dicarboxylic acid.

Step 3: Decarboxylation to Tetrahydropyran-4-carboxylic acid

Heating the dicarboxylic acid induces the loss of one molecule of carbon dioxide to yield the mono-acid. This reaction is characteristic of malonic acids.[4]

Protocol:

-

Place tetrahydropyran-4,4-dicarboxylic acid (1.0 eq.) in a round-bottom flask equipped with a distillation apparatus.

-

Heat the solid gently under vacuum. As the solid melts, carbon dioxide will evolve.

-

Continue heating until gas evolution ceases.

-

The crude tetrahydropyran-4-carboxylic acid can be purified by recrystallization or distillation. For a more controlled reaction on a larger scale, the decarboxylation can be performed in a high-boiling solvent like xylene.[5][6]

Step 4: Esterification to Ethyl tetrahydropyran-4-carboxylate

The carboxylic acid is protected as an ethyl ester to prevent it from interfering with the subsequent base-mediated reactions.

Protocol:

-

Dissolve tetrahydropyran-4-carboxylic acid (1.0 eq.) in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq.).

-

Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.

-

Remove the ethanol under reduced pressure.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify by vacuum distillation to obtain ethyl tetrahydropyran-4-carboxylate.

Part 2: Assembly of the Spirocycle and Final Product

This part details the construction of the spiro-oxolane ring onto the pre-formed oxane core.

Caption: Reaction sequence for the spirocycle assembly.

Step 5: Alkylation of Ethyl tetrahydropyran-4-carboxylate

An enolate is generated from the ester and then alkylated with a three-carbon synthon that will ultimately form part of the oxolane ring.

Protocol:

-

Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq.) in anhydrous THF at -78 °C under an inert atmosphere (Argon or Nitrogen).

-

Add a solution of ethyl tetrahydropyran-4-carboxylate (1.0 eq.) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C.

-

Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

-

Add a solution of 1-bromo-3-(tert-butyldimethylsilyloxy)propane (1.2 eq.) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Causality: LDA is a strong, non-nucleophilic base, ideal for quantitatively forming the ester enolate without competing addition to the carbonyl group. The subsequent S_N2 reaction with the primary alkyl bromide is efficient.[4] The TBDMS group is a robust protecting group for the primary alcohol, stable to the basic conditions of the alkylation.

Step 6: Deprotection of the Silyl Ether

The alcohol is unmasked in preparation for the cyclization precursor.

Protocol:

-

Dissolve the alkylated product (1.0 eq.) in THF.

-

Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 eq.).

-

Stir at room temperature for 2-4 hours, monitoring by TLC.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify by flash column chromatography to yield the deprotected alcohol.

Step 7: Oxidation to the Aldehyde

The primary alcohol is oxidized to an aldehyde, which will spontaneously cyclize to form the hemiacetal.

Protocol:

-

Dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Add Dess-Martin periodinane (DMP) (1.5 eq.) in one portion.

-

Stir at room temperature for 1-2 hours. The reaction is typically rapid.

-

Quench the reaction by adding a saturated solution of sodium bicarbonate and a saturated solution of sodium thiosulfate.

-

Stir vigorously for 15 minutes until the layers are clear.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate carefully. The resulting aldehyde is in equilibrium with the desired spiro-hemiacetal and may be used in the next step without extensive purification.

Causality: DMP is a mild oxidizing agent that efficiently converts primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. The resulting aldehyde is in close proximity to the ester group, but more importantly, it can undergo intramolecular hemiacetal formation, which is the key ring-closing step. The product exists as a mixture of the open-chain aldehyde and the thermodynamically favored cyclic hemiacetal.

Step 8: Hydrolysis to the Final Product

The ethyl ester of the spiro-hemiacetal is hydrolyzed to the target carboxylic acid.

Protocol:

-

Dissolve the crude product from the previous step in a mixture of THF and water.

-

Add lithium hydroxide (or sodium hydroxide) (2.0 eq.).

-

Stir at room temperature for 4-8 hours until the hydrolysis is complete.

-

Remove the THF under reduced pressure.

-

Wash the aqueous layer with diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(Oxolan-2-yl)oxane-4-carboxylic acid.

Quantitative Data Summary

| Step | Product Name | Starting Material | Typical Yield | Purity (Post-Purification) |

| 1 | Diethyl tetrahydropyran-4,4-dicarboxylate | Diethyl malonate | 85-95% | >98% (GC) |

| 2 | Tetrahydropyran-4,4-dicarboxylic acid | Diethyl tetrahydropyran-4,4-dicarboxylate | 90-98% | >99% (Titration) |

| 3 | Tetrahydropyran-4-carboxylic acid | Tetrahydropyran-4,4-dicarboxylic acid | 80-90% | >98% (HPLC) |

| 4 | Ethyl tetrahydropyran-4-carboxylate | Tetrahydropyran-4-carboxylic acid | 90-97% | >98% (GC) |

| 5 | Alkylated Ester | Ethyl tetrahydropyran-4-carboxylate | 65-75% | >95% (LC-MS) |

| 6 | Deprotected Alcohol | Alkylated Ester | 85-95% | >97% (LC-MS) |

| 7-8 | 4-(Oxolan-2-yl)oxane-4-carboxylic acid | Deprotected Alcohol | 60-70% (2 steps) | >95% (HPLC, NMR) |

Conclusion

The described multi-step synthesis provides a scalable and reliable pathway to 4-(Oxolan-2-yl)oxane-4-carboxylic acid, a valuable building block for medicinal chemistry. By employing robust and well-understood reactions such as the malonic ester synthesis, enolate alkylation, and mild oxidation, this protocol is designed to be accessible to researchers in both academic and industrial settings. The strategic use of protecting groups and controlled reaction conditions ensures high yields and purity of the intermediates and the final product. This application note serves as a comprehensive guide for the synthesis of this and structurally related spirocyclic ethers, facilitating their broader use in the discovery of new therapeutic agents.

References

- Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols - PMC. (n.d.).

- Draw the major organic product of treating gamma-butyrolactone with PhMgBr (2 equivalents) in ether, then H2O, HCl. You do not have to consider stereochemistry. Include H atoms at chiral centers only | Homework.Study.com. (n.d.).

-

A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

-

Show the product of treating γ -butyrolactone with each reagent. O.. - Filo. (2023, November 3). Retrieved from [Link]

- US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters - Google Patents. (n.d.).

- CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents. (n.d.).

-

Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products - PMC. (n.d.). Retrieved from [Link]

-

Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Synthesis of Seven-Membered Ring Ethers and Lactones | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

- US5463111A - Process for preparing dialkyl 2-haloethyl malonates - Google Patents. (n.d.).

-

Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (2023, May 20). Retrieved from [Link]

-

The Reaction of the Grignard Reagent with Esters of Highly Hindered Acids | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry - PMC. (n.d.). Retrieved from [Link]

-

Synthesis of the Tetracyclic Spiro-naphthoquinone Chartspiroton - PMC. (n.d.). Retrieved from [Link]

-

The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (2025, June 5). Retrieved from [Link]

-

22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. (2025, March 12). Retrieved from [Link]

-

Malonic ester synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry - ResearchGate. (2025, September 11). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. PubChemLite - 4-(oxolan-2-yl)oxane-4-carboxylic acid (C10H16O4) [pubchemlite.lcsb.uni.lu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ijprajournal.com [ijprajournal.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for the Reduction of 4-(Oxolan-2-yl)oxane-4-carboxylic acid to [4-(Oxolan-2-yl)oxan-4-yl]methanol

Abstract

The reduction of carboxylic acids to primary alcohols is a cornerstone transformation in organic synthesis, crucial for the development of new chemical entities and active pharmaceutical ingredients. This document provides a comprehensive guide for the reduction of 4-(Oxolan-2-yl)oxane-4-carboxylic acid, a molecule featuring a carboxylic acid functional group alongside two stable cyclic ether moieties (an oxolane, also known as tetrahydrofuran or THF, and an oxane, also known as tetrahydropyran or THP). We present and compare two robust protocols utilizing Lithium Aluminum Hydride (LiAlH₄) and Borane Tetrahydrofuran Complex (BH₃·THF), respectively. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed step-by-step procedures, safety considerations, and characterization guidelines to ensure successful and reproducible outcomes.

Introduction and Strategic Considerations

The target transformation involves the conversion of a carboxylic acid to a primary alcohol without affecting the chemically robust oxolane and oxane rings. The selection of an appropriate reducing agent is paramount. The agent must be powerful enough to reduce the relatively unreactive carboxylic acid group but chemoselective enough to preserve the ether linkages, which are generally stable to nucleophilic attack unless activated by strong Lewis acids under harsh conditions.

Figure 1: Target Reduction Reaction

Two primary candidates for this transformation are Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃).

-

Lithium Aluminum Hydride (LiAlH₄): A highly potent and versatile reducing agent, LiAlH₄ readily reduces carboxylic acids, esters, and amides.[1][2] Importantly, it does not typically cleave simple ethers, making it an excellent, albeit aggressive, choice for this substrate.[1] Its high reactivity necessitates stringent safety protocols due to its violent reaction with water and protic solvents.[3][4]

-

Borane (BH₃): Often used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), borane is a highly effective and more chemoselective reagent for reducing carboxylic acids.[5][6] It offers a safer alternative to LiAlH₄ and can selectively reduce carboxylic acids in the presence of other functional groups, such as esters.[7][8]

Sodium borohydride (NaBH₄) is generally not reactive enough to reduce carboxylic acids directly and is therefore not considered a primary method for this one-step transformation.[9][10]

Reaction Mechanisms: A Tale of Two Hydrides

Understanding the reaction pathway is critical for optimizing conditions and anticipating potential side reactions.

Mechanism of Lithium Aluminum Hydride (LiAlH₄) Reduction

The reduction of a carboxylic acid with LiAlH₄ is a multi-step process. An excess of the reagent is required because the first equivalent is consumed in an acid-base reaction.[11][12]

-

Deprotonation: The basic hydride (H⁻) from LiAlH₄ first deprotonates the acidic carboxylic acid, forming hydrogen gas and a lithium carboxylate salt.[2][3]

-

Coordination and Hydride Attack: The aluminum center coordinates to the carbonyl oxygen of the carboxylate, activating the carbonyl carbon towards nucleophilic attack by a second hydride equivalent.[12]

-

Intermediate Aldehyde Formation: The resulting tetrahedral intermediate collapses, eliminating an O-Al species to form a transient aldehyde.[1][12]

-

Final Reduction: Aldehydes are more reactive towards LiAlH₄ than carboxylic acids.[10] The aldehyde is therefore immediately reduced by a third hydride equivalent to form an aluminum alkoxide.

-

Protonation: A final aqueous workup hydrolyzes the aluminum alkoxide to yield the desired primary alcohol.[2]

Diagram 1: Simplified mechanism of LiAlH₄ reduction.

Mechanism of Borane (BH₃) Reduction

Borane's mechanism differs significantly. It acts as a Lewis acid, coordinating to the carbonyl oxygen.

-

Acyloxyborane Formation: Borane reacts with the carboxylic acid to form an acyloxyborane intermediate. This process can proceed until a triacyloxyborane is formed, releasing hydrogen gas.[5]

-

Hydride Delivery: The acyloxyborane intermediate undergoes an intramolecular rearrangement where a hydride is delivered from the boron to the carbonyl carbon.

-

Hydrolysis: The resulting borate ester is hydrolyzed during aqueous workup to liberate the primary alcohol.[6] This mechanism avoids the formation of a free aldehyde intermediate.[12]

Diagram 2: Simplified mechanism of Borane reduction.

Comparative Overview of Reduction Protocols

The choice between LiAlH₄ and BH₃·THF often depends on the desired reactivity, safety considerations, and the scale of the reaction.

| Parameter | Protocol 1: Lithium Aluminum Hydride (LiAlH₄) | Protocol 2: Borane-THF (BH₃·THF) |

| Reactivity | Very High. Reduces most carbonyl functional groups.[13] | High. Selective for carboxylic acids and amides.[7][8] |

| Stoichiometry | >1.5 equivalents (typically 2-3 eq.) | >1.0 equivalent (typically 1.5-2.5 eq.) |

| Solvent | Anhydrous Ethers (THF, Diethyl Ether) | Anhydrous THF |

| Temperature | 0 °C to Room Temperature | 0 °C to Reflux (if necessary) |

| Reaction Time | Typically 1-6 hours | Typically 2-18 hours |

| Safety Concerns | Highly pyrophoric, reacts violently with water.[4] Requires strict inert atmosphere and careful quenching.[14] | Flammable liquid. Generates H₂ gas on quenching.[15] More manageable than LiAlH₄. |

| Workup | Careful, multi-step quenching (e.g., Fieser method) to manage reactivity and precipitate aluminum salts.[16][17] | Simpler quenching with methanol, followed by standard aqueous extraction.[6] Boron byproducts may require co-evaporation with methanol for complete removal.[18] |

| Typical Yields | Generally >90% | Generally >85% |

Detailed Experimental Protocols

Safety First: All procedures must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and gloves, is mandatory.[4]

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is highly effective but demands rigorous adherence to safety procedures.

Materials and Reagents:

-

4-(Oxolan-2-yl)oxane-4-carboxylic acid

-

Lithium Aluminum Hydride (LiAlH₄), 1.0 M solution in THF or powder

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% (w/v) Sodium Hydroxide (NaOH) aqueous solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl Ether or Ethyl Acetate for extraction

-

TLC plates (Silica gel 60 F₂₅₄)

-

Standard laboratory glassware, dried in an oven overnight

Experimental Workflow:

Diagram 3: Workflow for LiAlH₄ reduction.

Step-by-Step Procedure:

-

Reaction Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

-

Reagent Preparation: In the flask, dissolve 1.0 eq. of 4-(Oxolan-2-yl)oxane-4-carboxylic acid in anhydrous THF (approx. 0.1 M concentration).

-

Addition of LiAlH₄: Cool the solution to 0 °C using an ice-water bath. Slowly add 2.0 equivalents of 1.0 M LiAlH₄ solution in THF via the dropping funnel over 30 minutes. Gas evolution (H₂) will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3-5 hours.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent), checking for the disappearance of the starting material.

-

Quenching (Fieser Method): [CRITICAL STEP] Cool the reaction mixture back to 0 °C. Quench the reaction by adding reagents dropwise in the following sequence, allowing the gas evolution to subside between additions. For every 1 gram of LiAlH₄ used, add:

-

Workup and Isolation: Stir the resulting white suspension vigorously for 30 minutes at room temperature. The aluminum salts should become granular and easy to filter. Add anhydrous MgSO₄ and stir for another 15 minutes.

-

Filtration: Filter the mixture through a pad of Celite®, washing the solid residue thoroughly with THF or ethyl acetate.

-

Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude alcohol by flash column chromatography on silica gel.

Protocol 2: Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)

This protocol is generally safer and involves a simpler workup.

Materials and Reagents:

-

4-(Oxolan-2-yl)oxane-4-carboxylic acid

-

Borane-THF complex (BH₃·THF), 1.0 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Deionized Water

-

Saturated Sodium Chloride (brine) solution

-

Ethyl Acetate or Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware

Experimental Workflow:

Diagram 4: Workflow for BH₃·THF reduction.

Step-by-Step Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask with a magnetic stirrer, dissolve 1.0 eq. of 4-(Oxolan-2-yl)oxane-4-carboxylic acid in anhydrous THF (approx. 0.2 M concentration).

-

Addition of Borane: Cool the solution to 0 °C. Add 2.0 equivalents of 1.0 M BH₃·THF solution dropwise via syringe over 20-30 minutes.[19]

-

Reaction: After addition, allow the mixture to warm to room temperature and stir overnight (16-18 hours).[6][19] If the reaction is sluggish, it can be gently heated to 40-50 °C.[6]

-

Monitoring: Check for completion by TLC.

-

Quenching: [CAUTION] Cool the reaction to 0 °C. Quench by the slow, dropwise addition of methanol until gas evolution ceases.[6] This step destroys excess borane.

-

Workup and Isolation: Remove the solvent under reduced pressure. Add water and extract the product with ethyl acetate or DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with deionized water and saturated brine solution.[6]

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: To remove residual boron impurities, co-evaporate the crude product with methanol (3x).[18] Further purify by flash column chromatography on silica gel if required.

Product Characterization

Confirm the identity and purity of the final product, [4-(Oxolan-2-yl)oxan-4-yl]methanol, using standard analytical techniques.

-